![molecular formula C11H12ClNO4 B1278513 Tert-butyl 4-chloro-3-nitrobenzoate CAS No. 157160-99-1](/img/structure/B1278513.png)
Tert-butyl 4-chloro-3-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 4-chloro-3-nitrobenzoate involves a substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . This is followed by the addition of thionyl chloride and potassium tert-butoxide . The reaction is moderate and easy to control, with simple equipment and sufficient raw materials . It is suitable for industrial production due to its low cost .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-chloro-3-nitrobenzoate consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms.
Chemical Reactions Analysis
Tert-butyl 4-nitrobenzoate can be dissolved in MeOH and added with Pd/C, and the flask evacuated prior to purging with N2, re-evacuation and purging with H2 . The mixture is stirred under H2 for 5 hours until complete .
Scientific Research Applications
Synthesis of Other Compounds
“Tert-butyl 4-chloro-3-nitrobenzoate” can be used as a starting material in the synthesis of other complex organic compounds . For example, it can be used to produce "tert-Butyl 4-aminobenzoate" , a compound that has its own set of applications in scientific research.
Research and Development
This compound is often used in research and development laboratories for the synthesis of new compounds and the study of chemical reactions . Its unique structure makes it a valuable tool in the exploration of new synthetic pathways.
Pharmaceutical Research
In the pharmaceutical industry, “Tert-butyl 4-chloro-3-nitrobenzoate” could potentially be used in the synthesis of drug molecules . For instance, “tert-Butyl 4-aminobenzoate”, which can be synthesized from this compound, has been used in the synthesis of antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
Material Science
In the field of material science, this compound could potentially be used in the synthesis of materials with unique properties. For example, “4-tert-Butylbenzoyl chloride”, a compound that can be synthesized from “Tert-butyl 4-chloro-3-nitrobenzoate”, has been used in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
Chemical Education
“Tert-butyl 4-chloro-3-nitrobenzoate” can be used in educational settings as a teaching tool for organic chemistry students. Its synthesis and reactions can demonstrate important concepts in organic chemistry .
Industrial Manufacturing
While not a primary use, this compound could potentially be used in industrial manufacturing processes that require specific organic compounds .
Future Directions
Tert-butyl 4-aminobenzoate, a related compound, can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . This suggests potential future directions for the use of Tert-butyl 4-chloro-3-nitrobenzoate in the development of new treatments for diabetes.
properties
IUPAC Name |
tert-butyl 4-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTMDLPSCGNGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442514 | |
Record name | t-butyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157160-99-1 | |
Record name | t-butyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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